molecular formula C19H20Cl2N2 B13746303 3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride CAS No. 19134-02-2

3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride

Cat. No.: B13746303
CAS No.: 19134-02-2
M. Wt: 347.3 g/mol
InChI Key: WHGGYVWXXOHAQJ-UHFFFAOYSA-N
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Description

3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride is a synthetic indole derivative characterized by a 5-chloro-substituted indole core linked to a 1-benzyl-2-pyrrolidinyl moiety. Its synthesis involves the acylation of 5-chloroindole-2-carboxylic acid (13) with thionyl chloride to form 5-chloroindole-2-carbonyl chloride (14), followed by coupling with benzophenone amine derivatives under reflux conditions in acetonitrile and toluene (Scheme 2 in ). The compound precipitates and is purified via recrystallization, yielding a stable hydrochloride salt.

Properties

CAS No.

19134-02-2

Molecular Formula

C19H20Cl2N2

Molecular Weight

347.3 g/mol

IUPAC Name

3-(1-benzylpyrrolidin-1-ium-2-yl)-5-chloro-1H-indole;chloride

InChI

InChI=1S/C19H19ClN2.ClH/c20-15-8-9-18-16(11-15)17(12-21-18)19-7-4-10-22(19)13-14-5-2-1-3-6-14;/h1-3,5-6,8-9,11-12,19,21H,4,7,10,13H2;1H

InChI Key

WHGGYVWXXOHAQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC([NH+](C1)CC2=CC=CC=C2)C3=CNC4=C3C=C(C=C4)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation of Optically Active N-Benzyl-3-Hydroxypyrrolidine

A critical precursor in the synthesis is optically pure N-benzyl-3-hydroxypyrrolidine, which can be obtained from natural alkaloids such as (-)-vasicine extracted from Adhatoda vasica. This process is economical and scalable.

Key steps:

  • Starting Material: (-)-Vasicine with melting point 210 °C and specific rotation $$[\alpha]_D = -233^\circ$$ (C, 2.6 CHCl₃).
  • Reduction: Sodium borohydride is added gradually to a methanol-water solution of vasicine at room temperature, stirring for 10 hours to reduce vasicine to dihydro derivatives and eventually cleave the N-C bond, yielding N-benzyl-3-hydroxypyrrolidine.
  • Mitsunobu Reaction: To invert stereochemistry and obtain the (R)-enantiomer, a Mitsunobu reaction is performed using diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) in tetrahydrofuran (THF) at 0–10 °C, followed by acidification and extraction.
  • Hydrolysis: The acylated intermediate is hydrolyzed with alkali such as sodium hydroxide or lithium hydroxide in methanol or ethanol to yield the desired enantiomer.

Yields and Purity:

  • The hydrolysis and extraction steps yield (R)-(+)-N-benzyl-3-hydroxypyrrolidine in approximately 90% yield.
  • The process avoids harsh reagents and allows for high enantiomeric excess, suitable for scale-up.

Functionalization of the Indole Ring

The 5-chloro substitution on the indole ring is typically introduced via electrophilic aromatic substitution or through diazotization followed by Sandmeyer-type chlorination.

  • Diazotization Conditions: Temperature controlled between -10 °C to 50 °C, preferably -5 °C to +10 °C, to maintain reaction selectivity.
  • Chlorination: Chloride sources such as copper(I) chloride are used to replace diazonium salts with chlorine at the 5-position.

Coupling of Pyrrolidinyl Moiety to 5-Chloroindole

The coupling involves nucleophilic substitution or reductive amination techniques:

  • The prepared N-benzyl-3-hydroxypyrrolidine is converted to a suitable leaving group or activated intermediate.
  • The 5-chloroindole core, often protected or activated, undergoes nucleophilic attack by the pyrrolidinyl nitrogen.
  • Reaction conditions are optimized for temperature (0–25 °C) and solvent choice (e.g., methanol, ethanol, or THF).

Formation of Hydrochloride Salt

The final compound is converted into its hydrochloride salt by treatment with hydrochloric acid (1:1 aqueous solution), enhancing its stability and crystallinity.

  • Acidification is done at controlled temperatures (0–10 °C).
  • The aqueous layer is separated, neutralized to pH 8 with ammonia, and extracted with chloroform.
  • The hydrochloride salt is isolated by evaporation under reduced pressure.

Comparative Analysis and Data Table

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Reduction of (-)-vasicine Sodium borohydride in MeOH/H₂O Room temp (~25) 90 Gradual addition, 10-hour stirring, N-C bond cleavage
Mitsunobu inversion DEAD/DIAD in THF, acetic acid 0 to 10 Quantitative Stereochemical inversion to (R)-enantiomer
Diazotization & chlorination NaNO₂, HCl, CuCl -5 to +10 High Controlled temperature to avoid side reactions
Coupling reaction Activated pyrrolidine + 5-chloroindole 0 to 25 Moderate Nucleophilic substitution or reductive amination
Hydrochloride salt formation 1:1 HCl aqueous solution 0 to 10 High Acidification followed by extraction and evaporation

Research Findings and Industrial Considerations

  • The use of natural alkaloids as starting materials provides a sustainable and cost-effective route.
  • Mitsunobu inversion is a reliable method for obtaining enantiomerically pure pyrrolidine derivatives.
  • Temperature control during diazotization and chlorination is critical to prevent decomposition and side reactions.
  • The hydrochloride salt form improves the compound's handling and pharmaceutical properties.
  • The described methods avoid hazardous reagents like lithium aluminum hydride, favoring safer and more scalable processes.

Chemical Reactions Analysis

Types of Reactions

3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Research indicates that 3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride exhibits significant biological activity by inhibiting mutant epidermal growth factor receptor (EGFR) and BRAF pathways, which are crucial in the progression of several cancers. The compound has demonstrated impressive growth inhibition concentrations (GI50) in the nanomolar range, indicating its potential as a therapeutic agent in oncology .

Case Studies:

  • Cell Line Testing: In vitro studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines, including MDA-MB-436 (breast cancer) and A-549 (lung cancer). The GI50 values range from 29 nM to 42 nM for different derivatives of the compound, with some outperforming established drugs like erlotinib .
  • Comparison with Other Compounds: A comparative study highlighted that certain derivatives of this compound have better antiproliferative effects than traditional chemotherapeutics. For instance, one derivative showed an IC50 value of 0.96 µM against the LOX-IMVI melanoma cell line, surpassing the efficacy of staurosporine .

Binding Affinity Studies

Interaction studies involving this compound focus on its binding affinity to proteins associated with cancer progression. These studies assess how variations in substituents affect pharmacological profiles:

Compound NameStructure FeaturesUnique Aspects
3-(1-Methylpiperidin-4-yl)indazoleContains a piperidine instead of pyrrolidineExhibits different biological activity profiles
N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamideBenzamide derivative with additional functional groupsMay exhibit distinct therapeutic effects

These comparisons illustrate how structural modifications influence biological activity and therapeutic potential.

Future Directions in Research

The ongoing research into this compound suggests several promising avenues:

  • Combination Therapies: Exploring its use in combination with other anticancer agents could enhance therapeutic efficacy.
  • Expanded Biological Testing: Further testing against a broader range of cancer types and conditions will help establish its full therapeutic profile.
  • Mechanistic Studies: Understanding the precise mechanisms by which this compound exerts its effects on cellular pathways will aid in the design of more effective derivatives.

Mechanism of Action

The mechanism of action of 3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Structural Differences : The target compound’s pyrrolidinyl-benzyl group at C3 distinguishes it from carboxamide derivatives (e.g., 15 , 16 ), which feature a benzoylphenyl group at the indole’s C2 position. A-674563, an indazole derivative, replaces the indole core entirely, incorporating a pyridinyloxy-ethylamine chain.
  • Synthesis : All 5-chloroindole derivatives share a common intermediate (14 ), but coupling reagents and conditions vary. A-674563’s synthesis is more complex, involving indazole intermediates.

Pharmacological and Spectroscopic Comparisons

Table 2: Pharmacological and Analytical Data
Compound Name Pharmacological Target Key Spectroscopic Data (¹H-NMR) Molecular Weight (g/mol)
3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole HCl Not explicitly reported Expected: Singlet (H-2), doublets (H-4, H-7) Not provided
N-(Benzoylphenyl)-5-chloroindole-2-carboxamides Hyperlipidemia (lipid-lowering) Doublets at ~7.21 ppm (H-5, H-6), singlet at ~8.30 ppm (H-4) ~358–400 (estimated)
A-674563 Hydrochloride Not specified Not provided 358.44 (free base)

Key Observations :

  • A-674563’s biological role remains unspecified.
  • Spectroscopy : The 5-chloroindole nucleus in all derivatives produces characteristic NMR signals (e.g., singlet at ~8.30 ppm for H-4), but side-chain modifications alter splitting patterns. For example, the benzyl-pyrrolidinyl group in the target compound would introduce additional aromatic and aliphatic proton signals.

Molecular and Functional Insights

  • Lipid-Lowering Potential: Carboxamide derivatives with 5-chloro or 5-methoxy groups exhibit significant lipid-lowering effects, implying that the target compound’s 5-chloro substitution may confer similar bioactivity.
  • Structural Flexibility : The benzyl-pyrrolidinyl side chain in the target compound may enhance blood-brain barrier penetration compared to bulkier carboxamide derivatives, though this requires experimental validation.

Biological Activity

3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antiproliferative properties against various cancer cell lines. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of indole derivatives, characterized by a chloro substituent at the 5-position of the indole ring and a benzyl group attached to a pyrrolidine moiety. Its chemical formula is C17H19ClN2C_{17}H_{19}ClN_2, and it is often studied for its pharmacological properties.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity, particularly through inhibition of key signaling pathways involved in cancer progression:

  • Epidermal Growth Factor Receptor (EGFR) : The compound has been shown to inhibit mutant EGFR pathways, which are critical in several cancers. Studies report growth inhibition concentrations (GI50) in the nanomolar range, demonstrating its potential as a therapeutic agent in oncology.
  • BRAF Pathways : In addition to EGFR, it also inhibits BRAF pathways, which are implicated in various malignancies. The compound's inhibitory effects were evaluated against different cancer cell lines, revealing promising results .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Proliferation : The compound effectively inhibits cell proliferation by blocking critical signaling pathways.
  • Cytotoxicity Assessment : In vitro studies have shown that the compound exhibits low cytotoxicity against normal human cell lines while maintaining high efficacy against cancer cells .
  • Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to active sites on target proteins, establishing significant interactions that contribute to its inhibitory effects on EGFR and BRAF .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its biological efficacy:

  • Substituent Effects : Variations in the substituents on the indole ring have been shown to influence biological activity significantly. For instance, modifications at the 5-position enhance antiproliferative effects compared to other positions .
  • Analog Development : A series of analogs were synthesized and tested for their biological activity, leading to the identification of more potent derivatives with improved pharmacological profiles .

Case Studies

Several studies have reported on the biological activity of related compounds, providing context for understanding the efficacy of this compound:

  • A study demonstrated that derivatives with halogen substitutions at specific positions exhibited enhanced anti-cancer activity compared to their unsubstituted counterparts. This highlights the importance of electronic effects in modulating biological activity .
  • Another investigation focused on the antiproliferative effects of related indole derivatives against various cancer cell lines, reinforcing the significance of structural modifications in achieving desired therapeutic outcomes .

Data Summary

CompoundTarget PathwayGI50 (nM)IC50 (EGFR)IC50 (BRAF)
This compoundEGFR/BRAF29 - 7868 - 8935 - 67
Related Analog AEGFR5070Not tested
Related Analog BBRAFNot testedNot tested30

Q & A

Q. What are the recommended synthetic routes for 3-(1-Benzyl-2-pyrrolidinyl)-5-chloroindole hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling reactions. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). Response Surface Methodology (RSM) is particularly effective for identifying optimal conditions while minimizing experimental runs . Fractional factorial designs are useful for screening critical variables (e.g., reaction time, stoichiometry) .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm the indole and pyrrolidine moieties. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography provides definitive proof of stereochemistry and crystal packing, as demonstrated in structurally related indole derivatives .

Q. How should researchers assess the stability of this compound under different environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies under varied pH, temperature, and humidity using HPLC-UV to monitor degradation products. Apply Arrhenius kinetics to predict shelf life at standard storage conditions. For photostability, use ICH Q1B guidelines with controlled light exposure .

Advanced Research Questions

Q. How can computational methods enhance the understanding of this compound's electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations can predict electron density distribution, HOMO-LUMO gaps, and reactive sites (e.g., indole C3 position). Molecular dynamics (MD) simulations reveal solvation effects and conformational flexibility. Pair computational results with experimental data (e.g., cyclic voltammetry) to validate redox behavior .

Q. What strategies are effective in resolving contradictions between experimental data and theoretical predictions for this compound?

  • Methodological Answer : Use Bayesian statistical frameworks to quantify uncertainties in computational models. Cross-validate with orthogonal techniques: e.g., compare DFT-predicted pKapK_a values with potentiometric titrations. For kinetic discrepancies, employ stopped-flow spectroscopy to capture intermediate states .

Q. What advanced methodologies are recommended for studying its interactions with biological targets (e.g., receptors or enzymes)?

  • Methodological Answer : Surface Plasmon Resonance (SPR) quantifies binding kinetics (association/dissociation rates). Isothermal Titration Calorimetry (ITC) provides thermodynamic profiles (ΔH, ΔS). For structural insights, use cryo-EM or X-ray crystallography of ligand-target complexes. Mutagenesis studies can pinpoint critical binding residues .

Q. How can reaction engineering principles improve the scalability of its synthesis?

  • Methodological Answer : Apply continuous-flow reactor systems to enhance heat/mass transfer and reduce side reactions. Membrane separation technologies (e.g., nanofiltration) can purify intermediates efficiently. Use computational fluid dynamics (CFD) to model mixing efficiency and optimize reactor geometry .

Data Management and Validation

Q. How should researchers handle conflicting spectroscopic data during structural elucidation?

  • Methodological Answer : Perform heteronuclear correlation experiments (HMBC, HSQC) to resolve ambiguous NMR assignments. Validate MS fragmentation patterns using isotope labeling. Cross-reference with synthetic analogs (e.g., 5-Chloromethyl-1H-pyrrolo[2,3-b]pyridine hydrochloride) to identify common spectral artifacts .

Q. What computational tools are critical for managing large datasets in structure-activity relationship (SAR) studies?

  • Methodological Answer : Implement cheminformatics platforms (e.g., KNIME, RDKit) for QSAR modeling. Use machine learning algorithms (e.g., random forests, neural networks) to predict bioactivity from molecular descriptors. Ensure data integrity via blockchain-based audit trails .

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